1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine
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Overview
Description
The compound 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is a synthetic chemical that has garnered interest due to its diverse applications in scientific research. Its unique structure, combining a triazolo-pyridazinyl ring with a sulfonyl piperazine, renders it an attractive candidate for various biological and chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine typically involves multiple steps:
Formation of the Triazolo-pyridazinyl Core:
Start with 3-methyl-1H-[1,2,4]triazole.
React with 2,3-dichloropyridazine under basic conditions to form 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine.
Sulfonylation of Piperazine:
Treat 4-piperazine with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like triethylamine to yield 4-[4-(trifluoromethyl)benzenesulfonyl]piperazine.
Coupling Reaction:
Finally, couple the 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine with the sulfonyl piperazine derivative using a suitable coupling agent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
While the industrial production methods might closely follow the laboratory synthesis, they often involve optimization for yield, cost, and scalability. Continuous flow reactors and automation can enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine can undergo various types of chemical reactions:
Oxidation: The triazolo-pyridazinyl core can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can be carried out on the sulfonyl group.
Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly on the aromatic ring and the piperazine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium methoxide, bromine.
Major Products
The reactions typically produce derivatives that retain the core structure but have varied functional groups attached, enhancing their chemical diversity.
Scientific Research Applications
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine is used in:
Chemistry: Acts as an intermediate for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its efficacy in binding to specific receptors.
Industry: Used in the development of advanced materials.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves binding to molecular targets, such as enzymes or receptors. Its unique structure allows it to fit into active sites and interfere with normal biological processes, making it a valuable tool for studying biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-benzylpiperazine
1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-phenylpiperazine
Uniqueness
What sets 1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)benzenesulfonyl]piperazine apart is the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its binding affinity in biological systems. This makes it a more potent and selective compound compared to its analogs.
Properties
IUPAC Name |
3-methyl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6O2S/c1-12-21-22-15-6-7-16(23-26(12)15)24-8-10-25(11-9-24)29(27,28)14-4-2-13(3-5-14)17(18,19)20/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZVTGRJRLCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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